Hydrophilicity Shift: Calculated LogP of −0.99 for the Target Compound Versus +1.30 for SQ 22536
The 5-aminomethyl substituent on the tetrahydrofuran ring drives a dramatic shift in calculated partition coefficient. The target compound exhibits a computed LogP of −0.99, whereas SQ 22536—lacking this amine—has a computed LogP of +1.30 . This approximately 2.3 log unit difference corresponds to a theoretical ~200-fold difference in octanol–water partition ratio, favoring aqueous-phase distribution for the target compound. For context, 2′,5′-dideoxyadenosine (DDA) has a computed LogP of approximately +0.3 , placing the target compound as the most hydrophilic member of this P-site inhibitor set.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = −0.99 |
| Comparator Or Baseline | SQ 22536: LogP = +1.30; 2′,5′-Dideoxyadenosine: LogP ≈ +0.3 |
| Quantified Difference | ΔLogP ≈ −2.29 vs. SQ 22536; ΔLogP ≈ −1.29 vs. DDA |
| Conditions | Computed values from ACD/Labs or equivalent prediction software as reported on vendor datasheets and chemical databases; not experimentally determined. |
Why This Matters
This difference directly impacts aqueous solubility, DMSO stock preparation behavior, reversed-phase HPLC retention time, and cellular membrane permeability—all critical factors when selecting a compound for biochemical assays, cell-based screening, or chemical probe development.
